

The Morpholine-4-carboximidamide Scaffold: A Versatile Hub in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Morpholine-4-carboximidamide*

Cat. No.: *B106666*

[Get Quote](#)

Abstract

Morpholine-4-carboximidamide, a unique heterocyclic compound, stands at the intersection of robust synthetic utility and burgeoning therapeutic potential. This comprehensive guide delves into the multifaceted applications of this scaffold in medicinal chemistry. We will navigate through its fundamental chemical properties, established synthetic routes, and its emerging role as a pharmacophore in the design of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the rationale behind its use, practical application notes, and robust protocols for its synthesis and biological evaluation.

Introduction: The Strategic Importance of the Morpholine-4-carboximidamide Moiety

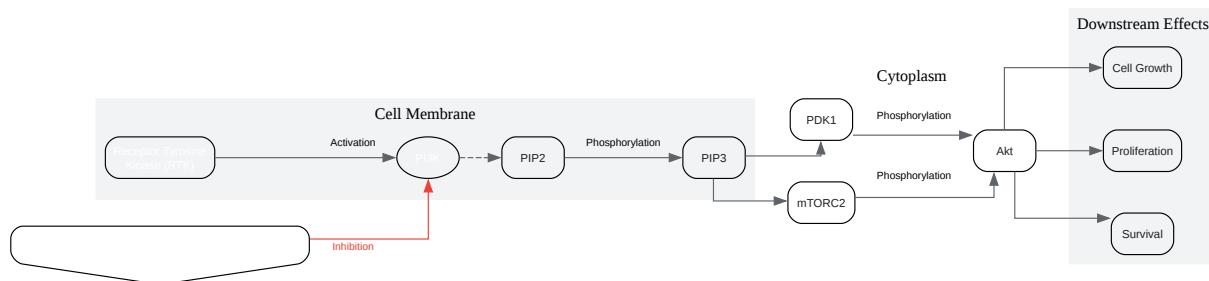
The morpholine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its incorporation into molecular design is a well-established strategy to enhance crucial physicochemical properties such as aqueous solubility and metabolic stability, thereby improving the overall pharmacokinetic profile of a drug candidate.^[1] The carboximidamide functional group, a close relative of the guanidine group, is pivotal for establishing specific interactions with biological targets through hydrogen bonding and electrostatic interactions.^[2] The amalgamation of these two moieties in **Morpholine-4-carboximidamide** (and its hydrochloride or hydrobromide salts) presents a scaffold with high water solubility and the capacity for diverse chemical modifications, making it a valuable

starting point for the synthesis of complex heterocyclic compounds with potential therapeutic applications.[2]

While extensive research has been conducted on various morpholine derivatives, this guide will focus on the specific applications and untapped potential of the **Morpholine-4-carboximidamide** core. We will explore its role as a key building block and a pharmacophore in its own right, with a particular focus on its application in the development of enzyme inhibitors and anticancer agents.

Key Therapeutic Applications and Mechanistic Insights

The inherent structural features of **Morpholine-4-carboximidamide** make it a compelling candidate for targeting a range of biological processes implicated in disease.


Enzyme Inhibition: A Scaffold for Precision Targeting

The guanidine-like structure of the carboximidamide group allows for strong interactions with the active sites of various enzymes. This has positioned **Morpholine-4-carboximidamide** and its derivatives as promising candidates for the development of enzyme inhibitors.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[3][4] Several potent PI3K inhibitors incorporate a morpholine ring, which has been shown to form a crucial hydrogen bond within the ATP-binding pocket of the enzyme.[3][5] The morpholine oxygen in compounds like ZSTK474 plays a key role in binding to the hinge region of the kinase domain.[5][6]

While direct studies on **Morpholine-4-carboximidamide** as a PI3K inhibitor are limited, its structural similarity to known morpholine-containing kinase inhibitors suggests its potential as a starting point for the design of novel PI3K inhibitors. The carboximidamide group could be strategically oriented to interact with other key residues in the active site, potentially leading to enhanced potency and selectivity.

Hypothetical Signaling Pathway Interaction

[Click to download full resolution via product page](#)

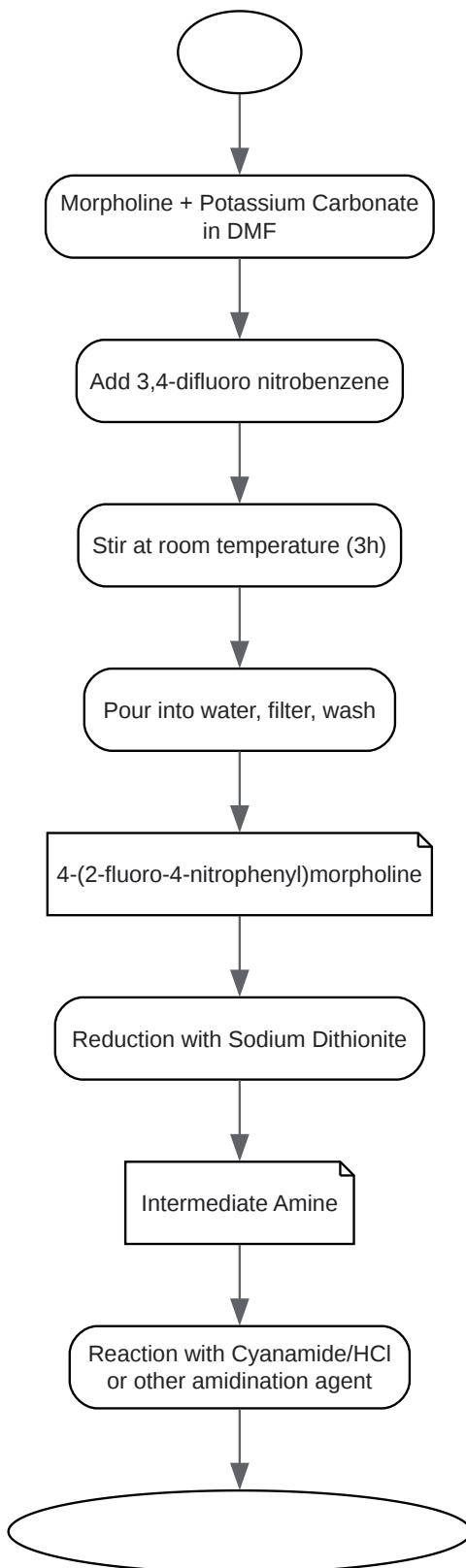
Caption: PI3K Signaling Pathway and Point of Inhibition.

Anticancer Activity

Derivatives of **Morpholine-4-carboximidamide** have shown promise as anticancer agents. The morpholine moiety is a common feature in many anticancer drugs, contributing to improved pharmacokinetic properties.^[7] The carboxamide group is also a key functional unit for interacting with various biological targets in cancer cells.^[1]

Recent studies on morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).^[8] These compounds were found to induce apoptosis and cause cell cycle arrest.^[8] While these are more complex derivatives, the underlying principle of utilizing the morpholine scaffold for anticancer drug design is evident. Given that Morpholine-4-carboxamide can serve as a building block for such complex molecules, its importance in this therapeutic area is clear.^[9]

Furthermore, some carboxamide derivatives have been investigated for their ability to inhibit DNA polymerases and induce caspase activation, both of which are crucial mechanisms in cancer therapy.


Protocols and Methodologies

This section provides detailed protocols for the synthesis of **Morpholine-4-carboximidamide hydrochloride** and a general framework for evaluating its potential as an enzyme inhibitor.

Synthesis of Morpholine-4-carboximidamide Hydrochloride

This protocol outlines a common and efficient method for the synthesis of **Morpholine-4-carboximidamide** hydrochloride.

Experimental Workflow: Synthesis

[Click to download full resolution via product page](#)

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

- Preparation of 4-(2-fluoro-4-nitrophenyl)morpholine:
 - To a stirred solution of morpholine (30.1 g, 345.7 mmol) and potassium carbonate (43.4 g, 314.3 mmol) in N,N-Dimethylformamide (150 ml), add 3,4-difluoro nitrobenzene (50.0 g, 314.3 mmol) dropwise at room temperature over 1 hour.[9]
 - Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
 - Upon completion, pour the reaction mixture into water (750 ml) and stir for 1 hour.[9]
 - Filter the solid product, wash with excess water, and dry to yield 4-(2-fluoro-4-nitrophenyl)morpholine as a yellow solid.[9]
- Reduction to form the corresponding amine:
 - The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to an amine using a standard reducing agent like sodium dithionite.[9] This step is a common transformation in organic synthesis.
- Amidination to form **Morpholine-4-carboximidamide** Hydrochloride:
 - The resulting amine can then be reacted with an amidinating agent. A common method involves reacting the amine with cyanamide in the presence of hydrochloric acid to yield **Morpholine-4-carboximidamide** hydrochloride.[10]
 - Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry. The expected spectral data should be compared with literature values where available.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of **Morpholine-4-carboximidamide** derivatives against a target enzyme, such as a kinase.

Principle:

The assay measures the activity of the target enzyme in the presence and absence of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined.

Materials:

- Target enzyme (e.g., PI3K α)
- Substrate for the enzyme (e.g., ATP and a specific peptide or lipid substrate)
- Buffer solution appropriate for the enzyme assay
- **Morpholine-4-carboximidamide** derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)
- Detection reagent (e.g., a fluorescent or luminescent probe that measures product formation or substrate consumption)
- 96-well or 384-well microplates
- Plate reader capable of detecting the signal from the detection reagent

Step-by-Step Protocol:

- Compound Preparation:
 - Prepare a stock solution of the **Morpholine-4-carboximidamide** derivative in 100% DMSO.
 - Create a series of dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.
- Assay Setup:
 - In a microplate, add the assay buffer, the substrate, and the diluted test compound.
 - Include control wells:

- Negative control (0% inhibition): Contains all components except the test compound (add vehicle, e.g., DMSO, instead).
 - Positive control (100% inhibition): Contains all components but with a known potent inhibitor of the enzyme.
 - Blank: Contains all components except the enzyme.
- Enzyme Reaction:
 - Initiate the enzymatic reaction by adding the target enzyme to all wells (except the blank).
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
 - Detection:
 - Stop the reaction (if necessary, depending on the detection method).
 - Add the detection reagent to all wells.
 - Incubate as required by the detection reagent manufacturer's instructions.
 - Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
 - Data Analysis:
 - Subtract the blank reading from all other readings.
 - Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
$$\% \text{ Inhibition} = 100 * (1 - (\text{Signal}_{\text{test_compound}} - \text{Signal}_{\text{positive_control}}) / (\text{Signal}_{\text{negative_control}} - \text{Signal}_{\text{positive_control}}))$$
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.

Causality and Self-Validation:

- Rationale for Controls: The negative control establishes the baseline enzyme activity, while the positive control ensures the assay is sensitive to inhibition. The blank corrects for any background signal.
- Dose-Response Curve: A clear dose-dependent inhibition provides confidence that the observed effect is due to the test compound.
- Mechanism of Inhibition Studies: Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the substrate concentration.[11]

Data Presentation

The following table presents hypothetical IC₅₀ values for a series of **Morpholine-4-carboximidamide** derivatives against PI3K α , illustrating how data from such screening can be organized.

Compound ID	R1 Group	R2 Group	PI3K α IC ₅₀ (nM)
M4C-001	H	H	>10,000
M4C-002	Phenyl	H	850
M4C-003	4-Fluorophenyl	H	320
M4C-004	2,4-dichlorophenyl	H	150
BKM-120 (Control)	-	-	44.6 \pm 3.6[3]

Conclusion and Future Perspectives

Morpholine-4-carboximidamide is a promising and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, coupled with the biological relevance of the morpholine and carboximidamide moieties, make it an attractive starting point for the development of novel therapeutic agents. While much of the current research focuses on more complex derivatives, the foundational role of the **Morpholine-4-carboximidamide** core should not be underestimated. Future research should focus on the direct biological evaluation of a

wider range of **Morpholine-4-carboximidamide** analogs against various therapeutic targets. Elucidating the precise mechanism of action for its observed antimicrobial and antioxidant activities will be crucial.[\[10\]](#) Furthermore, leveraging this scaffold for the development of targeted covalent inhibitors by incorporating a reactive "warhead" could be a promising avenue for future drug discovery efforts. The continued exploration of this fascinating molecule is certain to yield new and valuable insights for the advancement of medicinal chemistry.

References

- Journal of Organic Chemistry & Pharmaceutical Process. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- MySkinRecipes. (n.d.). Morpholine-4-carboxamidine hydrobromide.
- RSC Publishing. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors.
- PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors.
- ResearchGate. (n.d.). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents | Request PDF.
- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples....
- National Institutes of Health. (n.d.). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
- Google Patents. (n.d.). WO2005105100A1 - Morpholine compounds.
- ResearchGate. (n.d.). synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives.
- PubChem. (n.d.). Substituted morpholine compounds for the treatment of central nervous system disorders - Patent US-7659394-B2.
- PubMed. (2023). Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents.
- Google Patents. (n.d.). US10508107B2 - Morpholine derivative.
- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
- Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- Google Patents. (n.d.). US4384116A - Process for the preparation of morpholine and piperidine derivatives.
- PubChem. (n.d.). Morpholine-4-carboxamide | C5H10N2O2 | CID 75088.

- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- New Journal of Chemistry (RSC Publishing). (n.d.). Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis.
- PubMed Central. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies.
- PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- PubMed Central. (n.d.). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Morpholine-4-carboxamidine hydrobromide [myskinrecipes.com]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Buy Morpholine-4-carboximidamide | 17238-66-3 [smolecule.com]
- 11. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Morpholine-4-carboximidamide Scaffold: A Versatile Hub in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106666#application-of-morpholine-4-carboximidamide-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com